molecular formula C18H19BrO3 B3322921 1-(4-Bromophenyl)-6,7-dimethoxy-3-methylisochroman CAS No. 1564270-40-1

1-(4-Bromophenyl)-6,7-dimethoxy-3-methylisochroman

Cat. No.: B3322921
CAS No.: 1564270-40-1
M. Wt: 363.2 g/mol
InChI Key: OOPDTFXTEABDJV-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-6,7-dimethoxy-3-methylisochroman is a chemical compound that belongs to the class of isochromans. Isochromans are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group and methoxy substituents in this compound suggests it may have unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-6,7-dimethoxy-3-methylisochroman typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde, 3,4-dimethoxybenzaldehyde, and methylmagnesium bromide.

    Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting methylmagnesium bromide with 4-bromobenzaldehyde.

    Cyclization: The resulting intermediate undergoes cyclization with 3,4-dimethoxybenzaldehyde under acidic conditions to form the isochroman ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to improve yield and scalability.

Chemical Reactions Analysis

1-(4-Bromophenyl)-6,7-dimethoxy-3-methylisochroman can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pH conditions.

Scientific Research Applications

1-(4-Bromophenyl)-6,7-dimethoxy-3-methylisochroman has several scientific research applications:

    Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with anticancer, antimicrobial, or anti-inflammatory properties.

    Biological Studies: It can be used as a probe in biological studies to investigate cellular pathways and molecular interactions.

    Material Science: The compound’s unique chemical properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-6,7-dimethoxy-3-methylisochroman depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromophenyl group can enhance binding affinity through halogen bonding, while the methoxy groups may influence the compound’s solubility and bioavailability. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

1-(4-Bromophenyl)-6,7-dimethoxy-3-methylisochroman can be compared with similar compounds such as:

    1-(4-Bromophenyl)-3-methylisochroman: Lacks the methoxy groups, which may affect its reactivity and biological activity.

    1-(4-Chlorophenyl)-6,7-dimethoxy-3-methylisochroman: Substitution of bromine with chlorine can alter the compound’s electronic properties and reactivity.

    1-(4-Bromophenyl)-6,7-dimethoxyisochroman: Absence of the methyl group may influence the compound’s steric and electronic characteristics.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-bromophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydro-1H-isochromene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrO3/c1-11-8-13-9-16(20-2)17(21-3)10-15(13)18(22-11)12-4-6-14(19)7-5-12/h4-7,9-11,18H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPDTFXTEABDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C=C2C(O1)C3=CC=C(C=C3)Br)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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